2-Oxo-2-(pyridazin-4-yl)acetic acid
Description
2-Oxo-2-(pyridazin-4-yl)acetic acid is a pyridazine derivative featuring a ketone-oxygenated acetic acid backbone. Pyridazine, a six-membered aromatic ring with two adjacent nitrogen atoms, confers distinct electronic and steric properties compared to pyridine-based analogs.
Properties
Molecular Formula |
C6H4N2O3 |
|---|---|
Molecular Weight |
152.11 g/mol |
IUPAC Name |
2-oxo-2-pyridazin-4-ylacetic acid |
InChI |
InChI=1S/C6H4N2O3/c9-5(6(10)11)4-1-2-7-8-3-4/h1-3H,(H,10,11) |
InChI Key |
XJEUTGZRSHADHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=NC=C1C(=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-2-(pyridazin-4-yl)acetic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of hydrazine derivatives with β-keto esters or β-diketones in the presence of a suitable catalyst. The reaction conditions often require heating and the use of acidic or basic media to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of 2-Oxo-2-(pyridazin-4-yl)acetic acid involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 2-Oxo-2-(pyridazin-4-yl)acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols, under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of 2-Oxo-2-(pyridazin-4-yl)acetic acid.
Scientific Research Applications
Medicinal Chemistry: This compound has shown promise in the development of new pharmaceuticals due to its diverse pharmacological activities. It has been investigated for its antimicrobial, anti-inflammatory, and anticancer properties.
Biology: In biological research, 2-Oxo-2-(pyridazin-4-yl)acetic acid has been used as a tool to study enzyme inhibition and protein interactions.
Industry: The compound's chemical properties make it useful in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Oxo-2-(pyridazin-4-yl)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit enzymes or bind to receptors, leading to therapeutic effects. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and substituent positions of 2-oxo-2-(pyridazin-4-yl)acetic acid with analogous compounds:
Key Observations :
- Pyridazine vs.
- Substituent Position : Pyridine-based esters (e.g., 2- or 4-position) exhibit steric and electronic variations. For example, 4-substituted pyridine derivatives may have improved solubility due to symmetry, while 2-substituted analogs might show stronger intermolecular interactions .
- Functional Groups : Ethyl esters (e.g., ) improve lipophilicity, whereas free carboxylic acids (e.g., the target compound) are more polar and suited for ionic interactions .
Thermal and Chemical Stability
- Thermal Stability : Chromophoric acetic acid derivatives grafted onto biopolymers () show enhanced decomposition temperatures (e.g., ~250°C for modified lignin vs. ~200°C for unmodified). The pyridazine ring’s rigidity may further improve thermal resistance .
- Chemical Reactivity : The ketone group enables nucleophilic additions (e.g., hydrazine derivatives in ), while the carboxylic acid supports salt formation or esterification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
